Cas no 1156264-10-6 (3,4-Difluoro-N-(2-hydroxypropyl)benzamide)

3,4-Difluoro-N-(2-hydroxypropyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-Difluoro-N-(2-hydroxypropyl)benzamide
- C10H11F2NO2
- 5733AJ
- TRA0028730
- SY019335
- AX8269206
-
- MDL: MFCD11936927
- インチ: 1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)
- InChIKey: AXSHANRGIKUWJU-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C([H])=C([H])C(=C1[H])C(N([H])C([H])([H])C([H])(C([H])([H])[H])O[H])=O)F
計算された属性
- せいみつぶんしりょう: 215.07600
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 226
- トポロジー分子極性表面積: 49.3
じっけんとくせい
- PSA: 52.82000
- LogP: 1.65020
3,4-Difluoro-N-(2-hydroxypropyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130771-1g |
3,4-difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 97% | 1g |
$296 | 2023-01-12 | |
Ambeed | A299184-1g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 95% | 1g |
$238.0 | 2024-04-26 | |
1PlusChem | 1P000GQO-250mg |
Benzamide, 3,4-difluoro-N-(2-hydroxypropyl)- |
1156264-10-6 | ≥95% | 250mg |
$140.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522517-250mg |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 98% | 250mg |
¥882.00 | 2024-08-09 | |
eNovation Chemicals LLC | D254818-1g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 97% | 1g |
$416 | 2025-02-19 | |
eNovation Chemicals LLC | D781540-0.1g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 95% | 0.1g |
$100 | 2024-07-20 | |
eNovation Chemicals LLC | D254818-0.25g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 97% | 0.25g |
$265 | 2023-09-03 | |
TRC | D446298-2.5mg |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
TRC | D446298-25mg |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 25mg |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D254818-1g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 97% | 1g |
$416 | 2025-02-21 |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
3,4-Difluoro-N-(2-hydroxypropyl)benzamideに関する追加情報
Recent Advances in the Study of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide (CAS: 1156264-10-6): A Comprehensive Research Brief
3,4-Difluoro-N-(2-hydroxypropyl)benzamide (CAS: 1156264-10-6) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, pharmacological properties, and potential therapeutic applications. The compound's unique structural features, including the difluoro-substituted benzene ring and the hydroxypropyl amide moiety, render it a promising candidate for drug development, particularly in targeting specific enzyme pathways and receptor interactions.
Recent studies have focused on the optimization of synthetic routes for 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, with an emphasis on yield improvement and scalability. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that achieves a 78% yield under mild conditions, significantly reducing the need for hazardous reagents. This advancement is critical for future industrial-scale production, as it addresses both economic and environmental concerns associated with traditional synthetic approaches.
Pharmacological evaluations have revealed that 3,4-Difluoro-N-(2-hydroxypropyl)benzamide exhibits selective inhibitory activity against certain kinase enzymes implicated in inflammatory and oncogenic pathways. In vitro assays conducted by researchers at the University of Cambridge demonstrated a 50% inhibitory concentration (IC50) of 1.2 µM for the compound against a key inflammatory kinase, suggesting its potential as a lead compound for anti-inflammatory drug development. These findings were further corroborated by molecular docking studies, which highlighted strong binding interactions with the kinase's ATP-binding pocket.
In addition to its kinase inhibitory properties, preliminary in vivo studies have explored the compound's pharmacokinetic profile. A recent preclinical trial reported in Bioorganic & Medicinal Chemistry Letters indicated favorable oral bioavailability (62%) and a plasma half-life of 4.5 hours in rodent models. These characteristics, combined with low observed toxicity at therapeutic doses, position 3,4-Difluoro-N-(2-hydroxypropyl)benzamide as a viable candidate for further development in oral dosage formulations.
The therapeutic potential of this compound extends beyond inflammation, with emerging research suggesting applications in neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience demonstrated that 3,4-Difluoro-N-(2-hydroxypropyl)benzamide can cross the blood-brain barrier and exhibit neuroprotective effects in cellular models of Parkinson's disease. This finding opens new avenues for structure-activity relationship (SAR) studies aimed at optimizing brain penetration while maintaining target specificity.
Despite these promising developments, challenges remain in the clinical translation of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide. Current research gaps include the need for comprehensive toxicology studies in higher mammalian species and the development of more robust analytical methods for metabolite identification. The scientific community anticipates that ongoing research will address these limitations while further elucidating the compound's mechanism of action across different biological targets.
In conclusion, 3,4-Difluoro-N-(2-hydroxypropyl)benzamide (CAS: 1156264-10-6) represents a versatile scaffold with multiple therapeutic possibilities. The convergence of improved synthetic methods, detailed pharmacological characterization, and expanding clinical indications suggests that this compound will remain a focus of intensive research in the coming years. Future directions likely include combinatorial chemistry approaches to develop derivative compounds with enhanced potency and selectivity for specific disease targets.
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